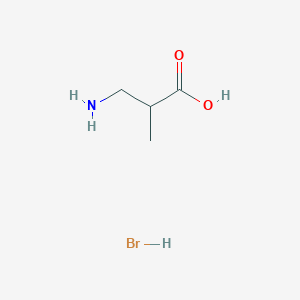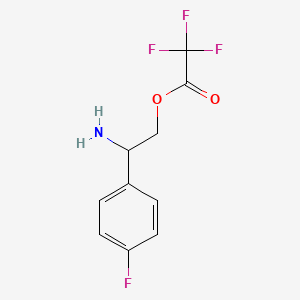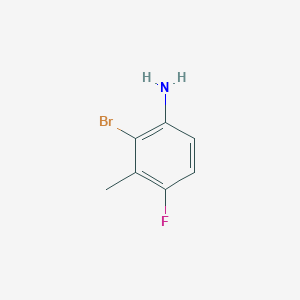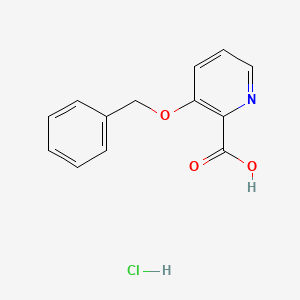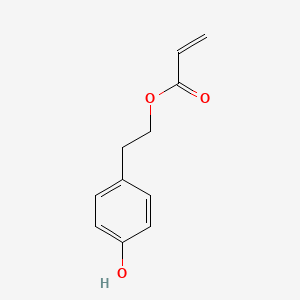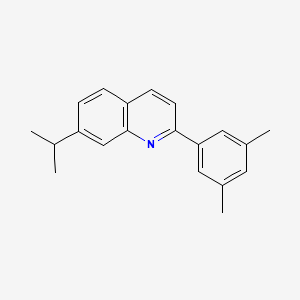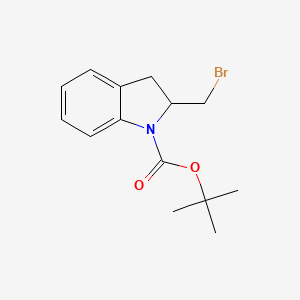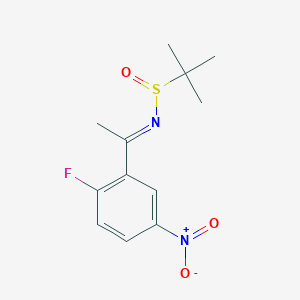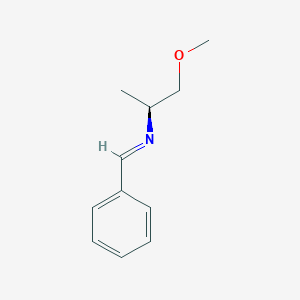![molecular formula C10H11ClN2S B15222350 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)
3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride is a chemical compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Methylbenzo[b]thiophene-2-carboxylic acid.
Conversion to Carboximidamide: The carboxylic acid is converted to the corresponding carboximidamide using reagents such as ammonium chloride and a dehydrating agent like thionyl chloride.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboximidamide with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. The benzo[b]thiophene core can interact with hydrophobic pockets in proteins, potentially modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylbenzo[b]thiophene-2-carboxylic acid
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- Benzo[b]thiophene-2-carboximidamide
Uniqueness
3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride is unique due to the presence of both the methyl group and the carboximidamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds.
Propriétés
Formule moléculaire |
C10H11ClN2S |
|---|---|
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
3-methyl-1-benzothiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12;/h2-5H,1H3,(H3,11,12);1H |
Clé InChI |
GLUMQAYNWTVMRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


